molecular formula C15H16S2 B13991657 2-[(Diphenylmethyl)sulfanyl]ethanethiol CAS No. 26926-48-7

2-[(Diphenylmethyl)sulfanyl]ethanethiol

Cat. No.: B13991657
CAS No.: 26926-48-7
M. Wt: 260.4 g/mol
InChI Key: JUHMSBSITSNFFN-UHFFFAOYSA-N
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Description

2-[(Diphenylmethyl)sulfanyl]ethanethiol is an organic compound characterized by the presence of a thiol group (-SH) and a sulfanyl group attached to a diphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diphenylmethyl)sulfanyl]ethanethiol typically involves the reaction of diphenylmethanethiol with ethylene sulfide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Diphenylmethyl)sulfanyl]ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield the corresponding thiol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as zinc and hydrochloric acid are used.

    Substitution: Nucleophiles like sodium hydrosulfide can be employed.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of the thiol group.

    Substitution: Formation of substituted thiol derivatives.

Scientific Research Applications

2-[(Diphenylmethyl)sulfanyl]ethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating biological pathways involving thiol-disulfide exchange.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of 2-[(Diphenylmethyl)sulfanyl]ethanethiol involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with various molecular targets, including enzymes and proteins, thereby modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simpler thiol compound with similar reactivity but lacking the diphenylmethyl group.

    1,2-Ethanedithiol: Contains two thiol groups and is used in similar applications but has different reactivity due to the presence of an additional thiol group.

Uniqueness

2-[(Diphenylmethyl)sulfanyl]ethanethiol is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its stability and makes it suitable for specific applications where other thiol compounds may not be effective.

Properties

CAS No.

26926-48-7

Molecular Formula

C15H16S2

Molecular Weight

260.4 g/mol

IUPAC Name

2-benzhydrylsulfanylethanethiol

InChI

InChI=1S/C15H16S2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

JUHMSBSITSNFFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCS

Origin of Product

United States

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